molecular formula C10H16N2O4S3 B194999 Dorzolamide, (+/-)-(cis)- CAS No. 120279-90-5

Dorzolamide, (+/-)-(cis)-

货号: B194999
CAS 编号: 120279-90-5
分子量: 324.4 g/mol
InChI 键: IAVUPMFITXYVAF-POYBYMJQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dorzolamide, (+/-)-(cis)-, is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase inhibitor. It is primarily used to treat elevated intraocular pressure associated with open-angle glaucoma and ocular hypertension. This compound works by inhibiting the enzyme carbonic anhydrase in the ciliary process, which regulates ion balance and fluid pressure in the eyes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dorzolamide involves multiple steps, starting from the preparation of the thieno[2,3-b]thiopyran-2-sulfonamide core. The key steps include:

Industrial Production Methods: Industrial production of Dorzolamide typically involves optimizing the synthetic route for large-scale production. This includes:

化学反应分析

Types of Reactions: Dorzolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Dorzolamide with modified functional groups, which can have different pharmacological properties .

科学研究应用

Therapeutic Applications

  • Management of Glaucoma and Ocular Hypertension
    • Dorzolamide is indicated for lowering IOP in patients with open-angle glaucoma or ocular hypertension. It is typically administered as a 2% solution three times daily. Clinical studies have shown that it effectively reduces IOP by approximately 4 to 6 mm Hg at peak levels and 3 to 4.5 mm Hg at trough levels .
  • Adjunctive Therapy
    • When used in combination with other medications like timolol, dorzolamide enhances the overall efficacy of treatment for patients who do not respond adequately to monotherapy .
  • Preoperative Use
    • Research has explored the preoperative application of dorzolamide to prevent elevated IOP following procedures like neodymium yttrium aluminum garnet laser posterior capsulotomy .

Central Corneal Thickness Studies

A study evaluated the long-term effects of dorzolamide on central corneal thickness (CCT) in patients with compromised corneal endothelium. Results indicated a statistically significant increase in CCT after four weeks of treatment compared to placebo, suggesting potential benefits for patients with corneal guttae .

Study GroupMean CCT Change (μm)Statistical Significance
Dorzolamide26.3P < .01
Placebo3.3P = .50

Management of Macular Edema

In a double-masked crossover study involving patients with retinitis pigmentosa and chronic cystoid macular edema, dorzolamide demonstrated improvement in fluorescein angiograms and subjective visual function assessments .

Efficacy in X-Linked Retinoschisis

A study on patients with X-linked retinoschisis maculopathy showed that topical dorzolamide led to significant improvements in central macular thickness over time, although not all patients experienced corresponding improvements in visual acuity .

Safety Profile

Dorzolamide is generally well tolerated with minimal systemic side effects compared to oral carbonic anhydrase inhibitors. Common adverse effects include a bitter taste and transient local burning or stinging upon administration. Notably, it does not induce the acid-base disturbances associated with systemic carbonic anhydrase inhibitors .

作用机制

Dorzolamide exerts its effects by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium. This inhibition reduces the secretion of hydrogen ions at the renal tubule, leading to increased renal excretion of sodium, potassium, bicarbonate, and water. Consequently, the production of aqueous humor is decreased, reducing intraocular pressure .

相似化合物的比较

Comparison:

Dorzolamide’s unique ability to inhibit carbonic anhydrase locally in the eye with minimal systemic effects makes it a valuable therapeutic agent in ophthalmology.

生物活性

Dorzolamide, a topical carbonic anhydrase inhibitor (CAI), is primarily used to lower intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. This article delves into the biological activity of dorzolamide, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Dorzolamide selectively inhibits carbonic anhydrase II (CA-II), an enzyme crucial for the production of bicarbonate ions in the ciliary processes of the eye. By inhibiting CA-II, dorzolamide reduces bicarbonate formation, leading to decreased sodium and fluid transport, which ultimately lowers aqueous humor secretion and IOP. Its affinity for CA-II is approximately 4000-fold greater than that for carbonic anhydrase I (CA-I), making it a potent agent for managing elevated IOP .

Pharmacokinetics

Absorption and Distribution:
Dorzolamide is absorbed through the cornea and stroma upon topical application. Studies indicate that systemic absorption occurs, with significant accumulation in red blood cells (RBCs) due to binding with CA-II. The pharmacokinetic parameters are summarized in Table 1.

ParameterValue
BioavailabilityHigh (topical)
Plasma Protein Binding~33%
Volume of DistributionLimited data available
Half-LifeApproximately 4 months post-systemic absorption

Metabolism:
Dorzolamide is metabolized to N-desethyldorzolamide, which has reduced potency against CA-II but retains some inhibitory effects on CA-I. Both the parent compound and its metabolite are primarily excreted unchanged in urine .

Clinical Efficacy

Dorzolamide has been shown to effectively lower IOP when administered as a 2% ophthalmic solution three times daily. Clinical trials demonstrate a reduction in IOP ranging from 17% to 32% , depending on individual patient response . A comparative study highlighted that dorzolamide significantly improved retrobulbar blood flow compared to brinzolamide, suggesting enhanced delivery to target tissues .

Case Study Example:
In a randomized controlled trial involving 253 patients with poorly controlled glaucoma on timolol monotherapy, the fixed combination of dorzolamide and timolol showed superior IOP reduction compared to either drug alone. At the three-month mark, mean reductions were 10.6% for the combination therapy compared to 4.9% for dorzolamide alone and 6.7% for timolol alone .

Safety Profile

Dorzolamide is generally well-tolerated; however, some patients may experience ocular side effects such as burning/stinging upon instillation and conjunctival hyperemia. Systemic absorption can lead to rare adverse effects including renal complications in predisposed individuals . Long-term studies have not demonstrated significant genotoxicity or carcinogenicity associated with dorzolamide use .

属性

IUPAC Name

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152786
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-90-5
Record name Dorzolamide, (+/-)-(cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORZOLAMIDE, (CIS)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorzolamide, (+/-)-(cis)-
Reactant of Route 2
Dorzolamide, (+/-)-(cis)-
Reactant of Route 3
Dorzolamide, (+/-)-(cis)-
Reactant of Route 4
Dorzolamide, (+/-)-(cis)-
Reactant of Route 5
Dorzolamide, (+/-)-(cis)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dorzolamide, (+/-)-(cis)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。